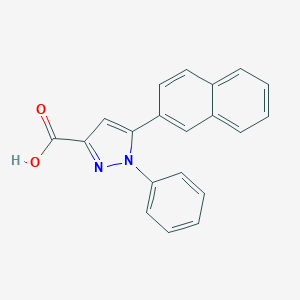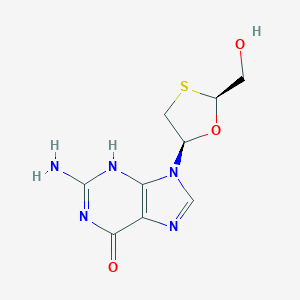
OxathiolanG-(-)-beta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OxathiolanG-(-)-beta is a synthetic nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is notable for its antiviral properties and is used in the treatment of various viral infections.
Métodos De Preparación
The synthesis of OxathiolanG-(-)-beta involves several steps. One common method includes the condensation of a suitable guanine derivative with a sugar moiety that contains the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the glycosidic bond. Industrial production methods often employ large-scale organic synthesis techniques, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
OxathiolanG-(-)-beta undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
OxathiolanG-(-)-beta has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair.
Medicine: It is employed in the development of antiviral drugs, particularly for the treatment of infections caused by herpesviruses and hepatitis B virus.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mecanismo De Acción
The antiviral activity of OxathiolanG-(-)-beta is primarily due to its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts the replication of the virus. The molecular targets include viral DNA polymerases, which are essential for the replication of viral genomes.
Comparación Con Compuestos Similares
OxathiolanG-(-)-beta is unique due to its specific stereochemistry and the presence of the oxathiolane ring. Similar compounds include:
Acyclovir: Another antiviral nucleoside analog used to treat herpesvirus infections.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Lamivudine: An antiviral drug used in the treatment of hepatitis B and HIV infections. Compared to these compounds, this compound offers distinct advantages in terms of its stability and efficacy against certain viral strains.
Propiedades
Número CAS |
149819-75-0 |
|---|---|
Fórmula molecular |
C9H11N5O3S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
2-amino-9-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O3S/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-18-5(1-15)17-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5+/m1/s1 |
Clave InChI |
VIUJWDGLDRZXDG-UHNVWZDZSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1C(OC(S1)CO)N2C=NC3=C2NC(=NC3=O)N |
Sinónimos |
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


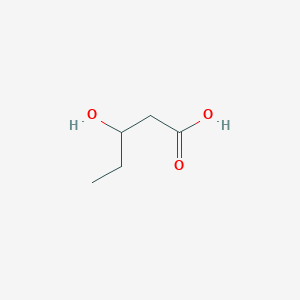
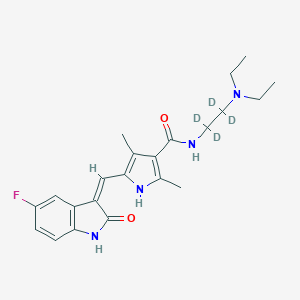
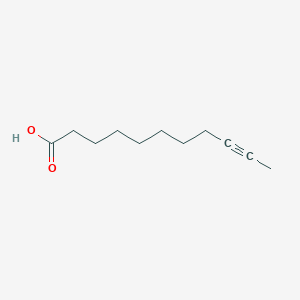
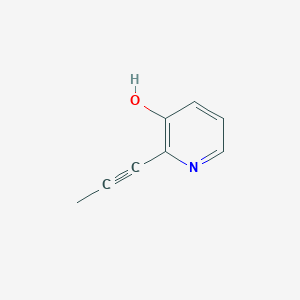
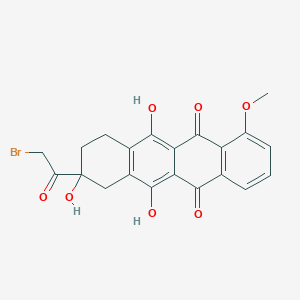
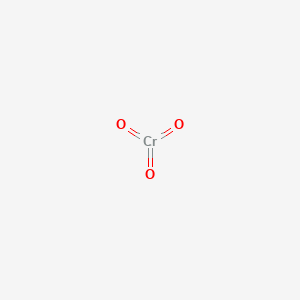

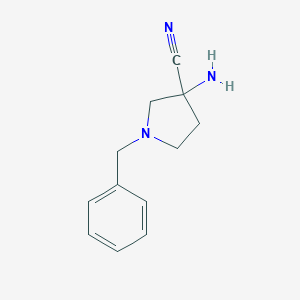
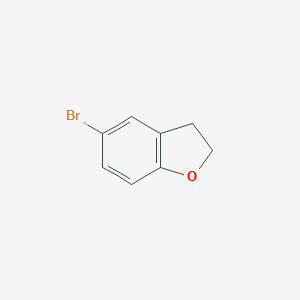
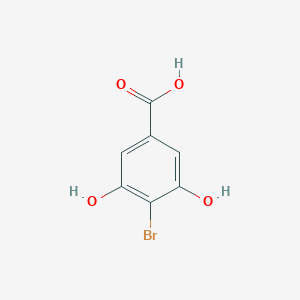
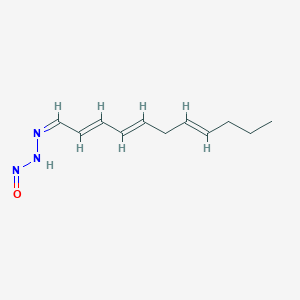
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)

